



# **Application Notes & Protocols: 93-O17S-**F/cGAMP Based In Situ Cancer Vaccination

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 93-0170   |           |
| Cat. No.:            | B15576624 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction: In situ vaccination is an emerging cancer immunotherapy strategy that turns the tumor itself into a vaccine, generating a personalized and broad anti-tumor immune response. [1] This approach circumvents the need to identify specific tumor antigens ex vivo by leveraging the patient's own tumor-associated antigens (TAAs) released at the tumor site.[1] A significant challenge in this field has been to overcome the immunosuppressive tumor microenvironment and achieve robust antigen presentation.[2]

This document details the application of a novel in situ vaccination technique utilizing 93-O17S-F, a lipidoid nanoparticle (LNP), for the co-delivery of captured tumor antigens and a STING (stimulator of interferon genes) agonist, cGAMP.[3] The 93-O17S-F LNP system is designed to enhance both antigen cross-presentation and STING pathway activation simultaneously, leading to potent systemic anti-tumor immunity and immunological memory.[2]

## **Mechanism of Action**

The 93-O17S-F/cGAMP in situ vaccination strategy is a multi-step process designed to initiate a robust, T-cell-mediated anti-tumor immune response.

 Induction of Immunogenic Cell Death (ICD): The process begins with the administration of a low-dose chemotherapeutic agent, such as doxorubicin (DOX). This induces tumor cell death, leading to the release of a wide array of TAAs and damage-associated molecular patterns (DAMPs).[3]

## Methodological & Application





- Intratumoral Injection and TAA Capture: The 93-O17S-F/cGAMP LNPs are injected directly into the tumor. The cationic nature of these LNPs allows them to capture the negatively charged TAAs released by the dying tumor cells.[3]
- APC Uptake and Antigen Cross-Presentation: The LNP-TAA complexes are efficiently taken
  up by antigen-presenting cells (APCs), such as dendritic cells (DCs), both within the tumor
  and in the draining lymph nodes. The 93-O17S-F formulation is specifically designed to
  promote the escape of its cargo from the endosome into the cytoplasm, facilitating the crosspresentation of captured TAAs on MHC class I molecules.[3]
- STING Pathway Activation: Concurrently, the LNP delivers the encapsulated cGAMP into the cytoplasm of the APCs. Cytosolic cGAMP binds to and activates the STING protein on the endoplasmic reticulum.[3][4] This triggers a signaling cascade through TBK1 and IRF3, leading to the potent production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[4]
- Immune Activation and Systemic Response: The combination of enhanced antigen cross-presentation and potent STING-mediated adjuvancy leads to the maturation and activation of DCs. These activated DCs prime and activate tumor-specific CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.[3] These effector T cells then traffic systemically to recognize and eliminate tumor cells at the primary site and distant metastases, establishing a durable immunological memory against the cancer.[2][3]





Click to download full resolution via product page

**Caption:** Mechanism of 93-O17S-F/cGAMP in situ vaccination.



## **Quantitative Data Summary**

The efficacy of the 93-O17S-F/cGAMP in situ vaccine has been evaluated in preclinical murine models. The following tables summarize key quantitative findings from studies using the B16F10 melanoma model.[3][5]

Table 1: Antitumor Efficacy in B16F10 Melanoma Model

| Treatment<br>Group        | Average<br>Tumor Volume<br>(Day 6, mm³) | % Survival<br>(Day 30) | % Complete Tumor Eradication (Primary) | % Survival<br>After<br>Rechallenge |
|---------------------------|-----------------------------------------|------------------------|----------------------------------------|------------------------------------|
| PBS (Control)             | ~1000                                   | 0%                     | 0%                                     | N/A                                |
| DOX + cGAMP               | ~750                                    | 0%                     | 0%                                     | N/A                                |
| DOX + 93-O17S-<br>F/cGAMP | ~150*                                   | ~30%                   | 35%                                    | 71%                                |

Data are approximated from published charts.  $P \le 0.001$  compared to control groups.[2][3][5]

Table 2: Key Immunological Responses



| Parameter           | Metric                                     | Control Group | 93-O17S-F/cGAMP<br>Group |
|---------------------|--------------------------------------------|---------------|--------------------------|
| STING Activation    | Relative ifnb1 gene expression (in tumor)  | Baseline      | ~4x increase*            |
|                     | Relative cxcl10 gene expression (in tumor) | Baseline      | ~8x increase*            |
| DC Maturation       | % CD86+ DCs (in draining lymph node)       | ~20%          | ~40%                     |
| T-Cell Infiltration | CD8+ T cells per mm² (in tumor)            | ~100          | ~400                     |
|                     | CD4+ T cells per mm² (in tumor)            | ~50           | ~200                     |

Data are approximated from published charts. All increases are statistically significant.[3]

# Experimental Protocols & Workflows Protocol for LNP Formulation (93-O17S-F/cGAMP)

This protocol describes the formulation of lipidoid nanoparticles encapsulating the STING agonist cGAMP using a microfluidic mixing method.

### Materials:

- Lipidoid 93-O17S-F (synthesized as described in literature)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- Cyclic GMP-AMP (cGAMP) sodium salt
- Ethanol (200 proof)



- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassette (10 kDa MWCO)

#### Procedure:

- Prepare Lipid Stock Solution: Dissolve 93-O17S-F, DOPE, and cholesterol in ethanol at a molar ratio of 40:30:30. The final lipid concentration should be approximately 10-20 mM.
- Prepare Aqueous Phase: Dissolve cGAMP in the citrate buffer (pH 4.0). The concentration should be calculated based on the desired drug-to-lipid ratio.
- · Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid stock solution into one syringe and the aqueous cGAMP solution into another.
  - Pump the two solutions through the micromixer at a flow rate ratio of 1:3
     (ethanol:aqueous). The total flow rate will determine the final particle size (e.g., 12 mL/min).
  - Collect the resulting nanoparticle suspension.
- Dialysis:
  - Transfer the collected LNP suspension to a pre-soaked 10 kDa MWCO dialysis cassette.
  - Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of buffer, to remove ethanol and unencapsulated cGAMP.
- Characterization and Storage:

## Methodological & Application





- Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
- Determine the cGAMP encapsulation efficiency using a suitable assay (e.g., a fluorescent intercalating dye assay).
- Store the final LNP formulation at 4°C. Use within 1-2 weeks.





Click to download full resolution via product page

Caption: Workflow for 93-O17S-F/cGAMP LNP formulation.

# Protocol for In Vivo In Situ Vaccination Study

## Methodological & Application





This protocol outlines a typical experiment in a murine model to evaluate the anti-tumor efficacy of the in situ vaccination technique.

#### Materials & Animals:

- C57BL/6 mice (female, 6-8 weeks old)
- B16F10 melanoma cells
- Doxorubicin (DOX) solution (for injection)
- 93-O17S-F/cGAMP LNP formulation (prepared as above)
- Control solutions (e.g., PBS)
- Calipers for tumor measurement
- · Sterile syringes and needles

#### Procedure:

- Tumor Inoculation (Day -7):
  - Subcutaneously inject 5 x 10<sup>5</sup> B16F10 cells in 100 μL of PBS into the right flank of each mouse.
  - Allow tumors to grow until they reach a palpable volume of approximately 50-100 mm<sup>3</sup>.
     This typically takes 7 days.
- Randomization: Randomize mice into treatment groups (e.g., PBS, DOX + cGAMP, DOX + 93-O17S-F/cGAMP). A typical group size is n=7 to n=10.
- Treatment Administration (Day 0 onwards):
  - $\circ$  Day 0: Administer a single intratumoral (i.t.) injection of DOX (e.g., 50  $\mu$ L of a 0.2 mg/mL solution).



Day 1, 4, 7: Administer i.t. injections of the 93-O17S-F/cGAMP LNP formulation (e.g., 50 μL containing 10 μg of cGAMP).

## · Monitoring:

- Measure tumor volumes every 2-3 days using calipers. Volume (mm³) = (Length x Width²)
   / 2.
- Monitor mouse body weight and general health status.
- Define humane endpoints (e.g., tumor volume > 2000 mm<sup>3</sup> or signs of distress).
- Endpoint Analysis:
  - Continue monitoring for survival analysis.
  - At defined time points, a subset of mice can be euthanized to collect tumors and draining lymph nodes for immunological analysis (e.g., flow cytometry, gene expression).
- (Optional) Rechallenge Study: For mice that achieve complete tumor eradication, perform a
  tumor rechallenge by injecting B16F10 cells into the contralateral flank ~60 days after the
  primary inoculation to assess for immunological memory.[3]





Click to download full resolution via product page

**Caption:** Experimental workflow for in vivo in situ vaccination.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In situ vaccination: Cancer immunotherapy both personalized and off-the-shelf PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ cancer vaccination using lipidoid nanoparticles PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In situ cancer vaccination using lipidoid nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress Update on STING Agonists as Vaccine Adjuvants PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: 93-O17S-F/cGAMP Based In Situ Cancer Vaccination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576624#93-o17o-based-in-situ-cancer-vaccination-techniques]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com